5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
Description
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (molecular formula: C₁₃H₁₀BClFNO₃; molecular weight: 293.48 g/mol) is a fluorinated boronic acid derivative featuring a 4-chlorophenylcarbamoyl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science research . Its boronic acid moiety facilitates conjugation with aryl halides, making it valuable for creating complex molecules. Commercial availability in high purity (≥97%) ensures its widespread use in synthetic chemistry .
Properties
Molecular Formula |
C13H10BClFNO3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI Key |
RLWSEMVWIKYUAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chlorophenylcarbamoyl Moiety: This step involves the reaction of 4-chloroaniline with a suitable carbonyl compound, such as phosgene or carbonyldiimidazole, to form the chlorophenylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development: The unique combination of functional groups in this compound can be exploited to design new pharmaceuticals with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid largely depends on its application:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ in the substituent positions on the phenylcarbamoyl group (e.g., 2-Cl, 3-Cl, nitro, methyl) and the boronic acid ring (e.g., 3-fluoro vs. 2-fluoro). Key examples include:
Key Observations :
- Electron-Withdrawing Groups: Nitro substituents (e.g., 2-NO₂) increase molecular weight and polarity, which may reduce membrane permeability in biological systems .
- Lipophilicity : Methyl groups (e.g., 2-Me) enhance logP values, favoring hydrophobic interactions .
Biological Activity
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid, with the molecular formula and CAS number 1449132-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.
- Molecular Weight : 293.485 g/mol
- IUPAC Name : [5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid
- Chemical Structure : The structure features a boronic acid moiety, which is known for its reactivity in biological systems.
Enzyme Inhibition
One of the primary biological activities of boronic acids is their role as enzyme inhibitors. Specifically, 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has shown potential in inhibiting serine proteases and certain kinases. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds similar to 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting protease activity, which is crucial for tumor cell survival.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
| Study | Type of Cancer | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | 15 | Protease Inhibition | |
| Prostate Cancer | 20 | Apoptosis Induction |
Other Pharmacological Effects
Beyond its anticancer properties, this compound may also exhibit:
- Antibacterial Activity : Preliminary studies suggest that it could inhibit bacterial growth, although further research is needed to confirm these findings.
- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory pathways, it may reduce inflammation in various models.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of boronic acids, including derivatives like 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid. The following findings summarize key research outcomes:
- Synthesis : The compound can be synthesized through a multi-step reaction involving the coupling of fluorinated phenylboronic acids with chlorinated anilines.
- Biological Evaluation : In vitro assays have shown that this compound effectively inhibits target enzymes with varying degrees of potency depending on the specific biological context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
